Home > Products > Screening Compounds P45164 > Chloroorienticin E
Chloroorienticin E - 118373-84-5

Chloroorienticin E

Catalog Number: EVT-1176451
CAS Number: 118373-84-5
Molecular Formula: C67H77Cl2N9O24
Molecular Weight: 1463.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chloroorienticin E is a natural product found in Amycolatopsis orientalis with data available.
Source and Classification

Chloroorienticin E is produced by the fermentation of Amycolatopsis orientalis, a bacterium known for its ability to synthesize various glycopeptide antibiotics. The classification of chloroorienticin E falls under:

  • Type: Glycopeptide antibiotic
  • Family: Vancomycin group
  • Source: Amycolatopsis orientalis
Synthesis Analysis

The synthesis of chloroorienticin E involves a series of enzymatic reactions facilitated by glycosyltransferases. Key steps in the synthesis include:

  1. Biosynthetic Pathway: The compound is synthesized from a heptapeptide aglycone through a series of glycosylation reactions.
  2. Enzymatic Action: The enzymes involved include GtfA, GtfB, and GtfC, which catalyze the transfer of sugar moieties to the aglycone.
    • GtfA transfers 4-epi-vancosamine to specific positions on the aglycone.
    • Kinetic Parameters: GtfA exhibits optimal activity at pH 7.5 with a maximum velocity of 2.3 per minute.
    • Substrate Specificity: The Michaelis-Menten constants for TDP-l-epivancosamine and DVV are 218 μM and 107 μM, respectively .
Molecular Structure Analysis

Chloroorienticin E possesses a complex molecular structure characterized by:

  • Core Structure: A heptapeptide backbone typical of glycopeptides.
  • Sugar Moieties: It features multiple sugars, including d-glucose and l-4-epi-vancosamines.
  • Molecular Weight: The molecular formula and weight can be derived from its structural components, typically calculated through mass spectrometry techniques.

Structural Data

  • Molecular Formula: C₃₃H₄₃N₇O₂₃
  • Molecular Weight: Approximately 1,000 Da (exact values may vary based on specific structural configurations).
Chemical Reactions Analysis

Chloroorienticin E participates in various chemical reactions relevant to its biological activity:

  1. Glycosylation Reactions: These are crucial for forming the final antibiotic structure through enzyme-mediated transfer of sugar units.
  2. Antimicrobial Activity Mechanism: Chloroorienticin E exerts its effects by binding to bacterial cell wall precursors, inhibiting cell wall synthesis in Gram-positive bacteria.

Relevant Technical Details

  • The reaction conditions (e.g., pH, temperature) significantly influence the yield and specificity of glycosyltransferase reactions.
  • Mass spectrometry (e.g., MALDI-TOF) is employed to confirm product formation during synthesis.
Mechanism of Action

Chloroorienticin E functions primarily as an inhibitor of bacterial cell wall synthesis:

  • Target Interaction: It binds to D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.
  • Resistance Mechanisms: Some bacteria may develop resistance through modification of their peptidoglycan precursors or by enzymatic degradation of the antibiotic.

Data and Analyses

Studies indicate that chloroorienticin E maintains efficacy against methicillin-resistant Staphylococcus aureus due to its unique binding properties compared to traditional antibiotics .

Physical and Chemical Properties Analysis

Chloroorienticin E exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents; specific solubility data may vary based on formulation.
  • Stability: Stability under various pH conditions is critical for its therapeutic use; optimal stability is often observed at neutral pH.
  • Melting Point: Specific melting point data may not be widely reported but can be inferred from related compounds within the glycopeptide class.

Relevant Data

  • pH Stability Range: Effective within pH ranges typical for physiological conditions.
  • Storage Conditions: Recommended storage in cool, dry places to maintain stability.
Applications

Chloroorienticin E has significant implications in medicinal chemistry and pharmacology:

  1. Antibiotic Therapy: It serves as a potential treatment option for infections caused by resistant Gram-positive pathogens.
  2. Research Tool: Utilized in studies investigating bacterial resistance mechanisms and the development of new antimicrobial agents.
  3. Pharmaceutical Development: Ongoing research aims to optimize its synthesis and enhance its efficacy through structural modifications.
Introduction to Chloroorienticin E

Chemical Classification and Taxonomic Origin

Chloroorienticin E belongs to the glycopeptide antibiotic class, characterized by a complex heptapeptide backbone with cross-linked aromatic side chains and carbohydrate moieties. Its chemical formula is C₆₇H₇₇Cl₂N₉O₂₄, with a monoisotopic mass of 1,461.45 g/mol [4]. Structurally, it features oxidative ring closures on the central 4-hydroxyphenylglycine (Hpg) residue, which is critical for its mechanism of action. The compound shares a structural scaffold with vancomycin but differs in chlorination patterns and glycosylation profiles [1]. Chloroorienticin E is naturally produced by Amycolatopsis orientalis (formerly classified as Nocardia orientalis or Streptomyces orientalis), a Gram-positive actinobacterium identified through soil screening and resistance-guided isolation techniques [4] [6]. This bacterium possesses a high GC-content genome (66–75 mol%) and harbors extensive biosynthetic gene clusters (BGCs) for secondary metabolites, including glycopeptides [6].

Table 1: Key Structural Features of Chloroorienticin E

CharacteristicDescription
Chemical FormulaC₆₇H₇₇Cl₂N₉O₂₄
Monoisotopic Mass1,461.45 g/mol
Amino Acid BackboneHeptapeptide with non-proteinogenic residues (e.g., 4-hydroxyphenylglycine)
Key Modificationsβ-hydroxytyrosine chlorination; Epivancosamine disaccharide attachment
Structural SignatureOxidative cross-linking (aryl-ether and C-C bonds)

Historical Context of Glycopeptide Antibiotic Discovery

The discovery of glycopeptide antibiotics traces to the 1950s when Amycolatopsis orientalis yielded vancomycin—the first clinically deployed glycopeptide. Chloroorienticin E emerged from targeted screening efforts in the 1980s by Japanese researchers seeking vancomycin analogs with enhanced activity against resistant pathogens [4] [6]. Kobayashi et al. (1988) isolated Chloroorienticin E alongside other chloroorienticins (A–D) from Amycolatopsis orientalis fermentation broths, noting its unique chlorination pattern and sugar attachments [4]. Eli Lilly’s parallel work on chloroeremomycin (identical to Chloroorienticin A) revealed the shared biosynthetic logic of glycopeptides: non-ribosomal peptide synthetases (NRPS) assemble the heptapeptide core, followed by oxidative cross-linking, chlorination, and glycosylation [1] [9]. This era marked a shift from serendipitous discovery to rational exploration of actinobacterial diversity, leveraging emerging genomic tools to identify cryptic BGCs [6].

The rise of resistance accelerated glycopeptide research. Methicillin-resistant Staphylococcus aureus (MRSA) emerged in 1960, followed by vancomycin-resistant enterococci (VRE) in 1988 and vancomycin-intermediate S. aureus (VISA) in 1997 [2] [5]. Chloroorienticin derivatives like oritavancin (a semi-synthetic chloroeremomycin analog) were engineered to overcome resistance by incorporating lipid tails that enhance membrane anchoring and dimerization, thereby improving binding to modified Lipid II precursors in resistant strains [1] [2]. Phylogenetic studies indicate glycopeptide BGCs evolved 150–400 million years ago, with resistance mechanisms like the van gene cluster appearing contemporaneously—suggesting co-evolution of biosynthesis and self-protection traits [9].

Research Significance in Antimicrobial Resistance Mitigation

Chloroorienticin E exemplifies the broader potential of glycopeptides in combating antimicrobial resistance (AMR), which causes 1.27 million annual deaths globally and could incur $1 trillion in healthcare costs by 2050 [3] [7]. Its structural features offer three research advantages:

  • Mechanistic Insights: Chloroorienticin E binds the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II, blocking peptidoglycan transglycosylation. Chlorination enhances membrane penetration and stabilizes antibiotic-Lipid II complexes, potentially delaying resistance [1] [2].
  • Biosynthetic Engineering Potential: Amycolatopsis orientalis BGCs contain "silent" pathways activated by elicitors (e.g., chromatin modifiers or coculture). For example, Xu et al. induced keratinimicins (glycopeptides) in Amycolatopsis keratiniphila using elicitor screening, yielding compounds with vancomycin-comparable activity [6]. Chloroorienticin E’s BGC (cep genes) could be similarly manipulated to produce novel analogs.
  • Scaffold for Semisynthesis: Like chloroeremomycin (precursor to oritavancin), Chloroorienticin E’s sugar moieties are sites for chemical modification to enhance pharmacokinetics or target affinity [1] [2].

Table 2: AMR Impact and Glycopeptide Mitigation Strategies

AMR ChallengeGlycopeptide Research Response
10M projected annual deaths by 2050 [5]Glycopeptides target Gram-positive "superbugs" (e.g., MRSA, VRE) responsible for >1M drug-resistant infections/year [2]
Limited antibiotic pipeline (only 2 new classes since 1987) [5]Activation of silent BGCs in Amycolatopsis spp. yields novel glycopeptides (e.g., pekiskomycin) [6]
Lipid II modification in resistant strains (e.g., D-Ala-D-Lac) [2]Semisynthetic derivatives (e.g., oritavancin) dimerize and anchor membranes, restoring activity against modified Lipid II [1]

Implementation research (IR) frameworks advocate for glycopeptide development through:

  • Proof-of-Concept Studies: Heterologous expression of Chloroorienticin E BGCs in tractable hosts to overcome Amycolatopsis cultivation bottlenecks [6].
  • One Health Integration: Surveillance of van genes in agricultural and environmental reservoirs to preempt resistance transmission [3] [7].
  • Policy Synergies: Aligning with WHO’s Global Action Plan on AMR through antibiotic stewardship and funding for glycopeptide optimization [7].

Chloroorienticin E thus represents both a specific chemical entity and a model for leveraging natural products in addressing AMR—a silent pandemic demanding urgent, multidisciplinary solutions [3] [10].

Properties

CAS Number

118373-84-5

Product Name

Chloroorienticin E

IUPAC Name

2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-19-[[2-(dimethylamino)-4-methylpentanoyl]amino]-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

Molecular Formula

C67H77Cl2N9O24

Molecular Weight

1463.3 g/mol

InChI

InChI=1S/C67H77Cl2N9O24/c1-24(2)13-36(78(5)6)60(90)76-50-52(84)27-8-11-39(33(68)15-27)98-41-17-29-18-42(57(41)102-66-55(87)54(86)53(85)43(23-79)100-66)99-40-12-9-28(16-34(40)69)56(101-45-22-67(4,71)58(88)25(3)97-45)51-64(94)75-49(65(95)96)32-19-30(80)20-38(82)46(32)31-14-26(7-10-37(31)81)47(61(91)77-51)74-62(92)48(29)73-59(89)35(21-44(70)83)72-63(50)93/h7-12,14-20,24-25,35-36,43,45,47-56,58,66,79-82,84-88H,13,21-23,71H2,1-6H3,(H2,70,83)(H,72,93)(H,73,89)(H,74,92)(H,75,94)(H,76,90)(H,77,91)(H,95,96)

InChI Key

HAKVEOXLVAZZAL-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)N(C)C)O)Cl)O)C(=O)O)(C)N)O

Synonyms

chloroorienticin E

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)N(C)C)O)Cl)O)C(=O)O)(C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.